molecular formula C13H13NO4 B8488337 Methyl 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoate

Methyl 2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoate

Cat. No. B8488337
M. Wt: 247.25 g/mol
InChI Key: AMWJHLGJFDDGBL-UHFFFAOYSA-N
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Patent
US05958959

Procedure details

A mixture of 20 grams of 3-ethoxyl-4-hydroxybenzaldhyde and 13 grams of methyl cyanoacetate in 100 ml of ethanol was refluxed with 1 ml of piperidine for 4 hours. The crude mixture was allowed to cool down to room temperature and, with stirring, water was added until the solid began to form. This mixture was then refrigerated for 4 hours and solids was collected by suction filtration, washed with a cold mixture of ethanol and water (1:2) and suction dried to provide 25 grams of 1-cyano-2-(3-ethoxy-4-hydroxyphenyl)-1-methoxycarbonyl ethene.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[OH:12])[CH:7]=O)[CH2:2][CH3:3].[C:13]([CH2:15][C:16]([O:18][CH3:19])=[O:17])#[N:14].N1CCCCC1.O>C(O)C>[C:13]([C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:7][C:6]1[CH:9]=[CH:10][C:11]([OH:12])=[C:4]([O:1][CH2:2][CH3:3])[CH:5]=1)#[N:14]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
O(CC)C=1C=C(C=O)C=CC1O
Name
Quantity
13 g
Type
reactant
Smiles
C(#N)CC(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
solids was collected by suction filtration
WASH
Type
WASH
Details
washed with a cold mixture of ethanol and water (1:2) and suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)C(=CC1=CC(=C(C=C1)O)OCC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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